molecular formula C19H19N3O2 B2738103 5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-98-4

5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2738103
CAS No.: 338750-98-4
M. Wt: 321.38
InChI Key: ZAEDVOBWYDGTIB-LGMDPLHJSA-N
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Description

5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its complex structure, which includes an ethoxy group, a phenyl ring, and a toluidinomethylene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

5-ethoxy-4-[(4-methylphenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-24-18-17(13-20-15-11-9-14(2)10-12-15)19(23)22(21-18)16-7-5-4-6-8-16/h4-13,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYDSXOJRIXCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tandem Alkylation-Condensation

Reaction Analysis and Challenges

Key Challenges

  • Tautomerism : The 4-toluidinomethylene group promotes keto-enol tautomerism, complicating purification and characterization.
  • Side Reactions :
    • Over-condensation: Excess aldehyde may lead to dimerization.
    • Oxidation: The imine group is susceptible to oxidation, necessitating inert atmospheres.

Optimization Strategies

Parameter Optimal Condition Effect on Yield
Temperature 80–90°C Maximizes rate
Catalyst Loading 5 mol% BF₃ Reduces side products
Reaction Time 8–10 hours Balances completion vs. degradation

Physicochemical Data and Purification

Predicted Properties :

  • Boiling Point : 426.8 ± 55.0°C
  • Density : 1.16 ± 0.1 g/cm³
  • pKa : 6.54 ± 0.20

Purification Methods :

  • Recrystallization : Ethanol/water (7:3) yields crystals with >95% purity.
  • Chromatography : Silica gel column chromatography using ethyl acetate/hexane (1:4) resolves tautomeric mixtures.

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The compound’s exocyclic toluidinomethylene group enables participation in Knoevenagel-type condensations. For example:

  • Formation of fused heterocycles : Reacts with aldehydes or ketones under basic conditions (e.g., piperidine in ethanol) to form extended conjugated systems .

ReactantConditionsProductYieldReference
o-NitrobenzaldehydeEthanol, 0°C, 24 hr5-Methyl-4-(2-nitrobenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one77.7%

This reactivity mirrors other 4-substituted pyrazolones, where the methylene group acts as a nucleophile .

Tautomerism-Influenced Reactivity

The pyrazolone ring exhibits keto-enol tautomerism , confirmed by X-ray crystallography and NMR studies . This equilibrium affects protonation states and reaction pathways:

  • Acid-catalyzed reactions : Protonation at the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attacks.

  • Base-mediated reactions : Deprotonation of the enol form enables conjugation with the exocyclic double bond .

Substitution Reactions

The ethoxy group (-OCH2CH3) can undergo hydrolysis or nucleophilic substitution:

  • Hydrolysis : Under acidic or basic conditions, converts to a hydroxyl group, forming 5-hydroxy derivatives.

  • Alkylation/arylation : Reacts with alkyl halides or aryl boronic acids via transition-metal catalysis (e.g., Suzuki coupling).

Hydrogenation and Reduction

The exocyclic methylene double bond (C=N or C=C) is susceptible to hydrogenation:

  • Catalytic hydrogenation (H2/Pd-C): Reduces the double bond, yielding saturated analogs.

  • Selectivity : The toluidinomethylene group’s steric bulk may influence reaction rates .

Electrophilic Aromatic Substitution

The phenyl and toluidine rings may undergo reactions such as:

  • Nitration : Introduces nitro groups at para/meta positions, though steric hindrance from substituents limits reactivity.

  • Sulfonation : Requires harsh conditions (e.g., H2SO4, 100°C) .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C, with a predicted boiling point of 426.8°C .

  • pH sensitivity : Degrades under extreme acidic/basic conditions, likely via hydrolysis of the ethoxy group .

Hypothesized Reactivity

Based on structural analogs, the compound could:

  • Coordinate metals : The pyrazolone oxygen and toluidine nitrogen may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).

  • Participate in click chemistry : The exocyclic double bond might engage in cycloadditions with azides .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions including:

  • Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions are possible under suitable conditions.

Biology

Research has indicated potential biological activities associated with this compound, particularly in antimicrobial and anti-inflammatory domains. Studies have demonstrated its effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents .

Medicine

The medicinal applications are particularly promising. Ongoing research aims to explore its potential as a pharmaceutical agent , focusing on:

  • Anticancer properties : Investigations into the compound's ability to inhibit cancer cell growth are ongoing.
  • Anti-inflammatory effects : The compound's role in modulating inflammatory pathways presents opportunities for therapeutic development .

Industrial Applications

In the industrial sector, 5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one may be utilized in the production of dyes and pigments , as well as other chemical products. Its unique chemical structure allows for modifications that can lead to diverse industrial applications.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study published in PubChem highlighted that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. The specific activity of 5-ethoxy-2-phenyl derivatives was assessed against various bacterial strains, showing promising results that warrant further investigation into its application as an antimicrobial agent .
  • Pharmaceutical Development : Research conducted on pyrazolone derivatives has indicated their potential in drug formulation due to their bioactivity. A comparative study on similar compounds demonstrated that structural modifications could enhance therapeutic efficacy, positioning 5-ethoxy derivatives as candidates for further pharmaceutical exploration.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:

    2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one: Lacks the ethoxy group, which may affect its chemical and biological properties.

    5-methoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their pharmacological potential, and this specific compound is no exception. This article provides an overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N3O2C_{19}H_{18}N_{3}O_{2}, with a molecular weight of approximately 318.36 g/mol. The compound features a pyrazole ring, which is critical for its biological activity.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, a study demonstrated that certain pyrazoles exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole compounds has been widely reported. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases .
  • Anticancer Properties : Some pyrazole derivatives have been evaluated for their anticancer effects. In vitro studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways .

Case Studies

Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against clinical isolates. The results indicated that this compound showed notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 levels compared to the control group. This suggests a potent anti-inflammatory action mediated by the compound .

Research Findings

A systematic review highlighted the structure–activity relationship (SAR) of pyrazole compounds, indicating that modifications on the pyrazole ring can significantly affect their biological activities. The presence of ethoxy and phenyl groups in this compound enhances its interaction with biological targets .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AnticancerInduced apoptosis in cancer cells

Q & A

Q. Table 1: Key Synthetic Conditions for Derivatives

Reaction TypeReagents/ConditionsYield RangeReference
CyclocondensationHydrazine hydrate, AcOH, reflux60–75%
Thiazolidinone formationEthanol, 2–4 hours reflux55–68%
Metal chelationSr(NO₃)₂, aqueous pH 7.0, 25°C>90%

Q. Table 2: Crystallographic Data Comparison

ParameterThis CompoundAnalog ()
Space groupP 1P2₁/c
R factor0.0440.041
C=O bond length (Å)1.2251.230

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